5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a bromine atom, a tolyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 1-(m-tolyl)-1H-pyrazole-4-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and carboxylic acid derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
- 5-Bromo-1-(m-tolyl)-1H-imidazole
- 5-Bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid
- 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxamide
Uniqueness: 5-Bromo-1-(m-tolyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the carboxylic acid group enhances its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
5-bromo-1-(3-methylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-3-2-4-8(5-7)14-10(12)9(6-13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
KVSRYDPJMZXDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)O)Br |
Origin of Product |
United States |
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